5-Cyclopropoxy-2-isopropoxy-N,N-dimethylisonicotinamide
Description
5-Cyclopropoxy-2-isopropoxy-N,N-dimethylisonicotinamide is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.324 g/mol This compound is known for its unique structural features, including the presence of cyclopropoxy and isopropoxy groups attached to an isonicotinamide core
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
5-cyclopropyloxy-N,N-dimethyl-2-propan-2-yloxypyridine-4-carboxamide |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)18-13-7-11(14(17)16(3)4)12(8-15-13)19-10-5-6-10/h7-10H,5-6H2,1-4H3 |
InChI Key |
CLIMDJJEQXAJAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=C(C(=C1)C(=O)N(C)C)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Cyclopropoxy-2-isopropoxy-N,N-dimethylisonicotinamide involves several steps. One common synthetic route includes the reaction of isonicotinic acid with cyclopropyl alcohol and isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux and using a dehydrating agent to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5-Cyclopropoxy-2-isopropoxy-N,N-dimethylisonicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
5-Cyclopropoxy-2-isopropoxy-N,N-dimethylisonicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-isopropoxy-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
5-Cyclopropoxy-2-isopropoxy-N,N-dimethylisonicotinamide can be compared with other similar compounds, such as:
5-Cyclopropoxy-2-isopropoxy-N-methylisonicotinamide: This compound has a similar structure but differs in the substitution pattern on the isonicotinamide core.
5-Cyclopropoxy-2-(dimethylamino)-N,N-dimethylisonicotinamide: This compound contains a dimethylamino group, which may impart different chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
